molecular formula C6H12NaO9S B12325541 Sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate

Sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate

Cat. No.: B12325541
M. Wt: 283.21 g/mol
InChI Key: RRZVDCADQOUUOF-NQZVPSPJSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate is a complex organic compound with significant applications in various fields. This compound is characterized by its unique structure, which includes multiple hydroxyl groups and a sulfate group, making it highly reactive and versatile in chemical reactions.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate typically involves the reaction of a suitable hexose derivative with sulfuric acid under controlled conditions. The reaction is carried out in an aqueous medium, and the temperature is carefully regulated to ensure the formation of the desired product. The process may involve multiple steps, including protection and deprotection of hydroxyl groups to achieve the final compound.

Industrial Production Methods

Industrial production of this compound often employs large-scale batch reactors where the reaction conditions are optimized for maximum yield and purity. The use of catalysts and advanced purification techniques, such as crystallization and chromatography, ensures the efficient production of high-quality this compound.

Chemical Reactions Analysis

Types of Reactions

Sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate undergoes various chemical reactions, including:

    Oxidation: The hydroxyl groups can be oxidized to form corresponding ketones or aldehydes.

    Reduction: The compound can be reduced to form alcohol derivatives.

    Substitution: The sulfate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and pH to ensure selectivity and yield.

Major Products

The major products formed from these reactions include various oxidized and reduced derivatives, as well as substituted compounds with different functional groups replacing the sulfate group.

Scientific Research Applications

Sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound is studied for its potential biological activities, including its role in metabolic pathways and its interaction with enzymes.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as an anticoagulant and its effects on blood clotting mechanisms.

    Industry: It is used in the production of pharmaceuticals, cosmetics, and other chemical products due to its reactivity and functional properties.

Mechanism of Action

The mechanism of action of Sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate involves its interaction with various molecular targets, including enzymes and receptors. The compound’s multiple hydroxyl groups allow it to form hydrogen bonds and interact with active sites of enzymes, modulating their activity. The sulfate group can also participate in ionic interactions, influencing the compound’s overall biological activity.

Comparison with Similar Compounds

Similar Compounds

    Fondaparinux sodium: A synthetic anticoagulant with a similar sulfate group and hydroxyl functionalities.

    Dalteparin sodium: Another anticoagulant with structural similarities, used in the prevention and treatment of thromboembolic disorders.

    Heparin: A naturally occurring anticoagulant with a complex structure that includes multiple sulfate groups.

Uniqueness

Sodium (2R,3S,4S,5R)-2,3,4,5-tetrahydroxy-6-oxohexyl sulfate is unique due to its specific stereochemistry and the presence of both hydroxyl and sulfate groups, which confer distinct reactivity and biological properties

Properties

Molecular Formula

C6H12NaO9S

Molecular Weight

283.21 g/mol

InChI

InChI=1S/C6H12O9S.Na/c7-1-3(8)5(10)6(11)4(9)2-15-16(12,13)14;/h1,3-6,8-11H,2H2,(H,12,13,14);/t3-,4+,5+,6-;/m0./s1

InChI Key

RRZVDCADQOUUOF-NQZVPSPJSA-N

Isomeric SMILES

C([C@H]([C@@H]([C@@H]([C@H](C=O)O)O)O)O)OS(=O)(=O)O.[Na]

Canonical SMILES

C(C(C(C(C(C=O)O)O)O)O)OS(=O)(=O)O.[Na]

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.